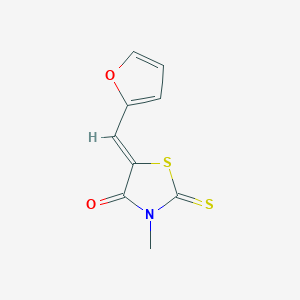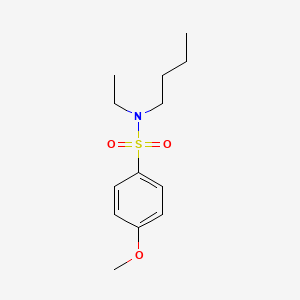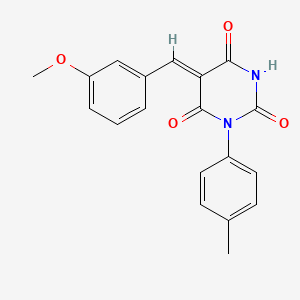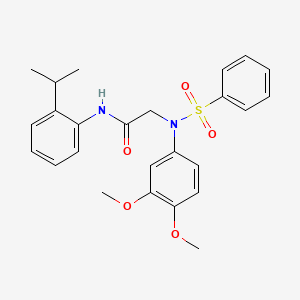![molecular formula C20H19N3S2 B4623511 N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B4623511.png)
N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For N-[3-(methylthio)phenyl]-N'-[4-(4-pyridinylmethyl)phenyl]thiourea, the synthetic route might involve the reaction of 4-pyridinylmethylamine with an isothiocyanate derivative of 3-(methylthio)phenylamine. Although specific synthesis details for this compound were not found, similar compounds have been synthesized through reactions involving amine and isothiocyanate precursors, highlighting the versatility of this approach in thiourea synthesis (Yeo & Tiekink, 2019).
Molecular Structure Analysis
Thiourea derivatives display diverse molecular structures, often determined by X-ray crystallography. The molecular conformation can be influenced by intramolecular hydrogen bonding and the nature of substituents, leading to various structural motifs. For example, studies on similar thiourea compounds have revealed structures where the thiourea core adopts planar configurations, facilitating the formation of hydrogen bonds that contribute to the stabilization of the molecular structure (Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives participate in a range of chemical reactions, leveraging their nucleophilic sulfur and amine functionalities. These reactions include cyclization, substitution, and addition reactions, enabling the synthesis of complex heterocyclic compounds. The chemical properties of thioureas, such as their reactivity towards electrophiles and ability to act as ligands, underscore their utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of thiourea derivatives, including melting points, solubility, and crystallinity, can vary widely depending on their molecular structure. For instance, the introduction of various substituents can significantly affect these properties, influencing their applicability in different chemical contexts. Studies have shown that the solubility of thioureas in organic solvents or water can be tailored by modifying the nature of the substituents on the thiourea nitrogen atoms (Saeed, Mumtaz, & Flörke, 2010).
Applications De Recherche Scientifique
Thioureas in Sensory Science and Food Preferences
Thioureas, such as 6-n-Propylthiouracil (PROP) and phenythiocarbamide (PTC), have been identified as genetic markers for taste, impacting food preference and dietary habits. The sensitivity to the bitter taste of thioureas like PROP is genetically determined, influencing individual food preferences and nutritional behavior (Tepper, 1998).
Thioureas in Molecular Interactions and Biological Activities
Nitrosubstituted acylthioureas have shown promise in preliminary investigations for their anti-cancer potencies. Studies involving DNA interaction using cyclic voltammetry and UV–vis spectroscopy, alongside computational studies, suggest these compounds' potential for developing new therapeutic agents with antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).
Thioureas as Corrosion Inhibitors
Research has demonstrated the effectiveness of thiourea derivatives, such as phenylthiourea (PTU), in inhibiting corrosion of mild steel in acidic media. The inhibition efficiency is linked to the compound's molecular structure, with studies highlighting the relationship between quantum parameters and corrosion inhibition performance (Özcan et al., 2004).
Thioureas in Drug Design and Bioactive Molecule Synthesis
Thiourea derivatives have been explored for their utility in synthesizing bioactive molecules, demonstrating activities such as uncoupling in biological systems and interactions with DNA. These findings underscore the potential of thioureas in designing drugs with specific biological activities (Kubota et al., 1985).
Enzyme Inhibition and Sensory Applications
Unsymmetrical thiourea derivatives have been shown to function as efficient enzyme inhibitors and sensors for toxic metals like mercury. Their structure-simple yet potent activity underscores their significance in biochemical research and environmental monitoring (Rahman et al., 2021).
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S2/c1-25-19-4-2-3-18(14-19)23-20(24)22-17-7-5-15(6-8-17)13-16-9-11-21-12-10-16/h2-12,14H,13H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCTZZCMIFPVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Methylsulfanyl)phenyl]-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)
![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)



![2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)

![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)